Cas no 2138236-68-5 (2,6-Difluoro-3-(3-methyl-1,2-thiazol-5-yl)aniline)
2,6-Difluoro-3-(3-methyl-1,2-thiazol-5-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- 2138236-68-5
- EN300-715083
- 2,6-difluoro-3-(3-methyl-1,2-thiazol-5-yl)aniline
- 2,6-Difluoro-3-(3-methyl-1,2-thiazol-5-yl)aniline
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- Inchi: 1S/C10H8F2N2S/c1-5-4-8(15-14-5)6-2-3-7(11)10(13)9(6)12/h2-4H,13H2,1H3
- InChI Key: JXZPGCKITWYLGW-UHFFFAOYSA-N
- SMILES: S1C(=CC(C)=N1)C1C=CC(=C(C=1F)N)F
Computed Properties
- Exact Mass: 226.03762576g/mol
- Monoisotopic Mass: 226.03762576g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 67.2Ų
2,6-Difluoro-3-(3-methyl-1,2-thiazol-5-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-715083-0.05g |
2,6-difluoro-3-(3-methyl-1,2-thiazol-5-yl)aniline |
2138236-68-5 | 95.0% | 0.05g |
$612.0 | 2025-03-12 | |
| Enamine | EN300-715083-0.1g |
2,6-difluoro-3-(3-methyl-1,2-thiazol-5-yl)aniline |
2138236-68-5 | 95.0% | 0.1g |
$640.0 | 2025-03-12 | |
| Enamine | EN300-715083-0.25g |
2,6-difluoro-3-(3-methyl-1,2-thiazol-5-yl)aniline |
2138236-68-5 | 95.0% | 0.25g |
$670.0 | 2025-03-12 | |
| Enamine | EN300-715083-0.5g |
2,6-difluoro-3-(3-methyl-1,2-thiazol-5-yl)aniline |
2138236-68-5 | 95.0% | 0.5g |
$699.0 | 2025-03-12 | |
| Enamine | EN300-715083-1.0g |
2,6-difluoro-3-(3-methyl-1,2-thiazol-5-yl)aniline |
2138236-68-5 | 95.0% | 1.0g |
$728.0 | 2025-03-12 | |
| Enamine | EN300-715083-2.5g |
2,6-difluoro-3-(3-methyl-1,2-thiazol-5-yl)aniline |
2138236-68-5 | 95.0% | 2.5g |
$1428.0 | 2025-03-12 | |
| Enamine | EN300-715083-5.0g |
2,6-difluoro-3-(3-methyl-1,2-thiazol-5-yl)aniline |
2138236-68-5 | 95.0% | 5.0g |
$2110.0 | 2025-03-12 | |
| Enamine | EN300-715083-10.0g |
2,6-difluoro-3-(3-methyl-1,2-thiazol-5-yl)aniline |
2138236-68-5 | 95.0% | 10.0g |
$3131.0 | 2025-03-12 |
2,6-Difluoro-3-(3-methyl-1,2-thiazol-5-yl)aniline Related Literature
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Julia M. Yeomans Soft Matter, 2010,6, 703-704
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2,6-Difluoro-3-(3-methyl-1,2-thiazol-5-yl)aniline
Compound No2138236-68-5: 2,6-Difluoro-3-(3-methyl-1,2-thiazol-5-yl)aniline
The compound 2,6-Difluoro-3-(3-methyl-1,2-thiazol-5-yl)aniline, identified by the CAS number No2138236-68, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a fluoro-substituted aniline moiety with a thiazole ring system. The presence of the thiazole group introduces interesting electronic properties, making this compound a subject of interest in both academic and industrial research.
Recent studies have highlighted the potential of 2,6-Difluoro derivatives in drug discovery and development. The fluoro groups at positions 2 and 6 on the aniline ring contribute to increased lipophilicity and stability, which are desirable properties for pharmaceutical compounds. Additionally, the thiazole moiety has been shown to enhance bioavailability and selectivity in certain drug delivery systems.
In terms of synthesis, the preparation of 3-(3-methyl-substituted thiazole derivatives has been optimized through various methodologies. Researchers have employed both traditional organic synthesis techniques and modern catalytic methods to achieve high yields and purity levels. The use of transition metal catalysts has been particularly effective in constructing the thiazole ring system with high efficiency.
The application of this compound extends beyond pharmacology into materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of new semiconducting materials. Recent advancements in thin-film transistor technology have demonstrated the potential of aniline derivatives as active layers due to their excellent charge transport properties.
Moreover, the environmental impact of this compound has been a topic of recent research. Studies have shown that while fluorinated aromatic compounds can persist in certain environments, their degradation pathways under specific conditions are now better understood. This knowledge is crucial for ensuring sustainable practices in their production and application.
In conclusion, the compound No2138-thiazol-aniline represents a versatile building block with wide-ranging applications across multiple disciplines. Its unique structure and functional groups continue to inspire innovative research directions, contributing to advancements in both theoretical and applied chemistry.
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